Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 1-(3,4-dimethylphenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-4-20-15(19)14-12(9-18)8-17(16-14)13-6-5-10(2)11(3)7-13/h5-9H,4H2,1-3H3 |
InChI Key |
JHYMSWRPYCJCJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Formation
The most common route involves cyclocondensation between (3,4-dimethylphenyl)hydrazine and β-ketoesters. Ethyl acetoacetate is frequently used due to its reactivity and commercial availability.
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Reagents :
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(3,4-Dimethylphenyl)hydrazine hydrochloride (1 equiv)
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Ethyl acetoacetate (1 equiv)
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Acid catalyst (e.g., acetic acid, HCl)
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Solvent (ethanol, toluene, or acetic acid)
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Reaction Conditions :
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Reflux at 110–120°C for 12–24 hours.
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Neutralization with sodium bicarbonate post-reaction.
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Mechanism :
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Hydrazine attacks the β-ketoester’s carbonyl group, forming a hydrazone intermediate.
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Acid-catalyzed cyclization generates the pyrazole ring.
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Optimization and Challenges
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Regioselectivity : The reaction favors 1,3,5-trisubstituted pyrazoles due to steric and electronic effects of the 3,4-dimethylphenyl group.
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Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) is required to isolate the product.
Vilsmeier-Haack Formylation
Introduction of the Formyl Group
The Vilsmeier-Haack reaction is employed to introduce the formyl group at the pyrazole’s 4-position. This method is critical for derivatives requiring aldehyde functionality.
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Reagents :
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Pyrazole precursor (1 equiv)
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POCl₃ (2–3 equiv)
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DMF (as formylating agent)
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Solvent (chloroform or DCM)
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Reaction Conditions :
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0°C to room temperature, 4–6 hours.
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Quenching with ice-water and neutralization with NaOH.
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Mechanism :
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POCl₃ and DMF generate the Vilsmeier reagent (chloromethyleneiminium chloride).
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Electrophilic formylation occurs at the pyrazole’s 4-position.
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Key Considerations
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Substrate Compatibility : Electron-rich pyrazoles undergo formylation more efficiently.
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Side Reactions : Over-formylation or decomposition may occur at elevated temperatures.
Two-Step Diazotization-Cyclization Approach
Patent-Based Synthesis (EP2799425A1)
A patented method involves diazotization followed by cyclization (Figure 1):
Step 1 : Diazotization of 3,4-dimethylaniline
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Reagents : NaNO₂, HCl, ethyl acetoacetate.
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Product : Diazonium intermediate.
Step 2 : Cyclization with (3,4-dimethylphenyl)hydrazine
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Conditions : Acidic (HCl), 20–25°C, 2 hours.
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Product : Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate.
Yield : 93% after purification.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Simple, scalable | Requires harsh acid conditions | 71–90% |
| Vilsmeier-Haack | Regioselective formylation | Sensitivity to moisture | 77–90% |
| Diazotization-Cyclization | High purity, patent-optimized | Multi-step, specialized reagents | 85–93% |
Analytical Validation
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NMR : Key signals include:
Industrial-Scale Considerations
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Cost Efficiency : Cyclocondensation is preferred for bulk synthesis due to low reagent costs.
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Green Chemistry : Recent efforts focus on solvent-free conditions or ionic liquids to reduce waste.
Applications and Derivatives
Chemical Reactions Analysis
2.1. Nucleophilic Additions
The formyl group (-CHO) at position 4 undergoes nucleophilic additions, such as:
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Hydrogenation : Reduction to a methyl group using catalysts like Pd/C.
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Condensation : Reaction with active methylene compounds (e.g., ethyl acetoacetate) to form α,β-unsaturated ketones .
2.2. Oxidation
The aldehyde group can be oxidized to a carboxylic acid using strong oxidants like potassium permanganate (KMnO₄) . Subsequent esterification with ethanol yields the corresponding ester .
Oxidation Mechanism
2.3. Condensation Reactions
The compound participates in Friedel-Crafts type hydroxyalkylation and aldol condensations with ketones . For example:
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Reaction with aromatic ketones produces α,β-unsaturated ketones .
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Aldol condensation with methyl acetoacetate generates dihydropyridine derivatives .
2.4. Substitution Reactions
The ester group (-COOEt) can undergo hydrolysis to form carboxylic acids or react with nucleophiles like amines to yield amides .
3.1. Structural Characterization
| Spectral Data | Key Features |
|---|---|
| ¹H NMR | δ 7.36–7.30 (aromatic protons), δ 3.97 (ethyl ester) |
| ¹³C NMR | δ 163.0 (carbonyl), δ 144.9 (pyrazole ring carbons) |
| IR | Strong absorption at ~1741 cm⁻¹ (ester C=O) |
3.2. Mechanistic Highlights
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Regioselectivity : Solvent (methanol vs. ethanol) and hydrazine form (HCl salt vs. free base) dictate regioisomer distribution .
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Methanolysis : Trichloromethyl groups undergo solvolysis to form carboxyalkyl esters via intermediates like acyl chlorides .
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Stability : The formyl group is labile under basic conditions, susceptible to elimination .
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate features a pyrazole ring substituted with a dimethylphenyl group and a formyl group, making it a versatile scaffold for further chemical modifications. The synthesis typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, allowing for the introduction of various substituents on the pyrazole ring.
The compound exhibits a range of biological activities:
- Antimicrobial Properties : Pyrazole derivatives have been shown to possess significant antimicrobial effects against various bacterial and fungal strains. Studies indicate that derivatives similar to this compound can act as potent inhibitors of microbial growth due to their ability to disrupt cellular processes .
- Anticancer Potential : Research has demonstrated that pyrazole compounds can inhibit cancer cell proliferation. This compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
- Anti-inflammatory Effects : Compounds containing the pyrazole moiety have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes .
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of pyrazole derivatives, this compound was tested against multiple bacterial strains. The results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of pyrazole derivatives in vitro. The study revealed that this compound effectively reduced cell viability in various cancer cell lines through apoptosis induction mechanisms .
Case Study 3: Anti-inflammatory Mechanisms
Research assessing the anti-inflammatory effects highlighted that this compound could significantly decrease levels of inflammatory markers in animal models of inflammation. This suggests its potential use in developing new anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group and the pyrazole ring are key functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Bioactivity of Pyrazole Derivatives
Table 2. Structural and Physicochemical Comparison
| Compound | LogP | PSA (Ų) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~3.5* | ~70 | Formyl, Ester, 3,4-Dimethyl |
| Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate | 1.2 | 70 | Formyl, Ester |
| Ethyl 1-(4-Methylphenyl)-5-Phenyl... | 4.02 | 44 | Ester, Phenyl |
| Compound 12j | ~4.5 | 120 | Triazole, Chlorophenyl |
*Estimated based on analog data .
Biological Activity
Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds. The resultant compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the compound's structure has been elucidated through various spectroscopic methods, confirming the presence of the pyrazole ring and the carboxylate moiety which are crucial for its biological activity .
Biological Activity
Antitumor Activity:
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated its ability to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR .
Anti-inflammatory Properties:
The compound also exhibits anti-inflammatory activity by modulating nitric oxide production and inhibiting pro-inflammatory cytokines. Studies have shown that it can reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS) .
Antimicrobial Activity:
this compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound demonstrated moderate to excellent inhibitory effects on pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. Key factors influencing the activity of this compound include:
- Substituents on the Pyrazole Ring: The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and biological efficacy.
- Carboxylic Acid Functionality: The carboxylic acid group enhances solubility and bioavailability, which are critical for therapeutic applications .
Case Studies
Case Study 1: Antitumor Efficacy
In a study conducted on various cancer cell lines, this compound exhibited IC50 values in the micromolar range against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into its anti-inflammatory effects revealed that the compound inhibited LPS-induced nitric oxide production in macrophages by downregulating iNOS expression. This suggests a potential pathway for therapeutic intervention in inflammatory diseases .
Q & A
Q. What methods reconcile contradictory reports on biological activity?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, IC50 protocols) to minimize variability. Meta-analyses of literature data (e.g., anti-inflammatory vs. antimicrobial studies) should account for substituent effects and purity (>98% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
